4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid” is a complex organic molecule. It contains a triazoloquinazoline core, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives has been a topic of interest in recent years . The synthesis methods of 1,2,4-triazoles have been summarized in a review . The synthesis usually involves the reaction of amide hydrazone and dimethyl or diethyl ester to obtain the corresponding 2-aryl-3,5-disubstituted-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of triazoloquinazoline derivatives can be determined using various spectroscopic techniques, including 1D-NMR and 2D-NMR spectroscopy, as well as single‐crystal X‐ray diffraction analysis .Chemical Reactions Analysis
Triazoloquinazoline derivatives can undergo various chemical reactions. For example, a base-promoted tandem S N Ar/Boulton-Katritzky rearrangement has been developed, offering a simple and straightforward method for the formation of functionalized [1,2,4]triazolo .Wirkmechanismus
The mechanism of action of triazoloquinazoline derivatives can vary depending on the specific compound and its biological target. For example, some triazoloquinazoline derivatives have been found to inhibit JAK, a type of kinase, and may be used for the prevention and treatment of a variety of conditions .
Zukünftige Richtungen
Triazoloquinazoline derivatives have shown promise in various areas of medicinal chemistry, including as potential treatments for cancer and other diseases . Future research may focus on further optimizing these compounds, investigating their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical studies.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid' involves the synthesis of the intermediate compound 2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine, which is then reacted with butyric anhydride to obtain the final product.", "Starting Materials": [ "2-phenylethylamine", "2-chloro-3-nitrobenzoic acid", "sodium azide", "sodium hydroxide", "butyric anhydride", "acetic acid", "ethanol", "diethyl ether", "hydrochloric acid", "sodium bicarbonate" ], "Reaction": [ "Step 1: Synthesis of 2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine", "a. Dissolve 2-chloro-3-nitrobenzoic acid (1.0 g) in acetic acid (10 mL) and add 2-phenylethylamine (1.2 g) to the solution.", "b. Heat the reaction mixture at 100°C for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with ethanol and diethyl ether and dry under vacuum to obtain the intermediate compound 2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (yield: 80%).", "Step 2: Synthesis of 4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid", "a. Dissolve the intermediate compound 2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (0.5 g) in ethanol (10 mL) and add sodium azide (0.3 g) to the solution.", "b. Heat the reaction mixture at 80°C for 2 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with diethyl ether and dry under vacuum to obtain the azide intermediate.", "e. Dissolve the azide intermediate in ethanol (10 mL) and add sodium bicarbonate (0.2 g) to the solution.", "f. Add butyric anhydride (0.5 g) to the solution and heat the reaction mixture at 80°C for 4 hours.", "g. Cool the reaction mixture to room temperature and filter the precipitated solid.", "h. Wash the solid with diethyl ether and dry under vacuum to obtain the final product 4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid (yield: 70%)." ] } | |
CAS-Nummer |
1181534-02-0 |
Produktname |
4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid |
Molekularformel |
C21H20N4O2 |
Molekulargewicht |
360.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.